(3R)-N-methylpiperidine-3-carboxamide

Catalog No.
S3208324
CAS No.
1124199-15-0
M.F
C7H14N2O
M. Wt
142.202
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-N-methylpiperidine-3-carboxamide

CAS Number

1124199-15-0

Product Name

(3R)-N-methylpiperidine-3-carboxamide

IUPAC Name

(3R)-N-methylpiperidine-3-carboxamide

Molecular Formula

C7H14N2O

Molecular Weight

142.202

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1

InChI Key

LEEDUUNLCWJQNG-ZCFIWIBFSA-N

SMILES

CNC(=O)C1CCCNC1

Solubility

not available

(3R)-N-methylpiperidine-3-carboxamide is a chemical compound with the molecular formula C7H14N2OC_7H_{14}N_2O and a molecular weight of approximately 142.20 g/mol. It features a piperidine ring substituted with a methyl group at the nitrogen and a carboxamide functional group at the third position. This compound is recognized for its potential therapeutic applications, particularly in the modulation of biological pathways involving fatty acid amide hydrolase.

Typical of amides and piperidines, including:

  • Hydrolysis: Under acidic or basic conditions, (3R)-N-methylpiperidine-3-carboxamide can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • N-Alkylation: The nitrogen atom in the piperidine ring can participate in N-alkylation reactions, leading to derivatives with varying alkyl groups.
  • Acylation: The amine group can react with acyl chlorides or anhydrides to form more complex amides.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Research indicates that (3R)-N-methylpiperidine-3-carboxamide has notable biological activities, particularly as a modulator of the endocannabinoid system. It has been studied for its interaction with fatty acid amide hydrolase, an enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibition of this enzyme may lead to increased levels of these neuromodulators, potentially providing therapeutic effects in pain management, anxiety, and other neurological disorders .

Several synthesis methods have been documented for (3R)-N-methylpiperidine-3-carboxamide:

  • Direct Amide Formation: The reaction of N-methylpiperidine with carboxylic acids under dehydrating conditions can yield the desired amide.
  • Reduction of N-Methylpiperidine-3-carboxylic Acid: Starting from N-methylpiperidine-3-carboxylic acid, reduction can be performed using reducing agents such as lithium aluminum hydride.
  • Boc Protection Strategy: The use of Boc (tert-butyloxycarbonyl) protection on the amine followed by acylation and subsequent deprotection is another viable synthetic route .

(3R)-N-methylpiperidine-3-carboxamide has applications primarily in medicinal chemistry and pharmacology. Its role as a fatty acid amide hydrolase inhibitor positions it as a candidate for developing treatments for conditions such as:

  • Chronic pain
  • Inflammatory disorders
  • Neurodegenerative diseases
  • Anxiety and depression

Additionally, it serves as a valuable building block in organic synthesis for creating more complex pharmaceutical compounds .

Studies have shown that (3R)-N-methylpiperidine-3-carboxamide interacts effectively with fatty acid amide hydrolase, leading to reversible inhibition. This interaction suggests its potential utility in enhancing endocannabinoid signaling by preventing the breakdown of endogenous cannabinoids. In vitro assays have demonstrated its efficacy in increasing anandamide levels, which may contribute to its therapeutic effects .

Several compounds share structural similarities with (3R)-N-methylpiperidine-3-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
N-methylpiperidine-2-carboxamidePiperidine ring, carboxamide at position 2Different position of carboxamide affects activity
4-(N-Methylpiperidin-4-yl)butanoic acidLonger carbon chain attached to piperidinePotentially different pharmacokinetics
1-(4-Chlorophenyl)-N-methylpiperidine-2-carboxamideChlorine substitution on phenyl ringEnhanced binding affinity

These compounds differ primarily in their functional groups and positions on the piperidine ring, which can significantly influence their biological activity and pharmacological profiles .

XLogP3

-0.9

Dates

Modify: 2023-08-18

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